molecular formula C10H10O3 B7807572 2-Propenoic acid, 3-(3-methoxyphenyl)-

2-Propenoic acid, 3-(3-methoxyphenyl)-

Cat. No. B7807572
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-(3-methoxyphenyl)-” is a hydroxycinnamic acid . It has a molecular formula of C10H10O3 . The compound is also known by other names such as 3-(3-methoxyphenyl)prop-2-enoic acid, metamethoxycinnamic acid, and 3-methoxy cinnamic acid .


Molecular Structure Analysis

The molecular weight of “2-Propenoic acid, 3-(3-methoxyphenyl)-” is 178.18 g/mol . Its InChI string is InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12) . The compound has a topological polar surface area of 46.5 Ų .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 178.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 178.062994177 g/mol . The compound has a heavy atom count of 13 .

Scientific Research Applications

Cancer Chemoprevention

2-Propenoic acid, 3-(3-methoxyphenyl)-, specifically as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, is highlighted for its potential in cancer chemoprevention. Derived from Acronychia baueri Schott, it has shown effectiveness in preventing colon and tongue cancers in rats. Its ethyl ester exhibits significant biological effects related to inhibiting cancer growth and development, making it a promising candidate for various types of cancer treatment (Curini et al., 2006).

Crystal Structure and Thermal Studies

The crystal structure and thermal stability of 3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid sodium salt have been studied. This compound forms a two-dimensional polymer and undergoes dehydration at 75°C, with decomposition at 150°C. The IR spectra of both the salt and free acid are discussed, providing insights into its structural properties (Kula, Mazur, & Rzączyńska, 2007).

Synthesis of Coumarins

2-Propenoic acid, 3-(3-methoxyphenyl)-, is involved in the synthesis of coumarins through nucleophilic denitrocyclization. This process involves heating 2- [(2-Nitrophenyl) methylene] propanedioic acids to form coumarins, highlighting its role in chemical synthesis (Oda et al., 1987).

Electrochemical Hydrogenation

The compound's double bond can be successfully hydrogenated electrochemically. This process produces 3-(methoxyphenyl)propanoic acids with virtually quantitative yield under certain conditions, indicating its potential in electrochemical applications (Korotaeva et al., 2011).

Novel Prodrug Synthesis

A novel synthesis of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans-propenoic acid has been developed as a prodrug for colon cancer treatment. This synthesis is high-yielding and environmentally friendly, highlighting its potential in drug development (Curini, Epifano, & Genovese, 2005).

Antioxidant Photodynamics

The dynamics of ferulic acid (a form of 2-Propenoic acid, 3-(3-methoxyphenyl)-) as an antioxidant and potential sunscreen component were studied. This research explored its photoexcitation and relaxation dynamics, indicating its use in photoprotection (Horbury et al., 2016).

Safety and Hazards

While specific safety and hazard information for “2-Propenoic acid, 3-(3-methoxyphenyl)-” is not available, it’s generally advisable to handle chemicals with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

3-(3-methoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501035148
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propenoic acid, 3-(3-methoxyphenyl)-

CAS RN

6099-04-3
Record name 3-Methoxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6099-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501035148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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